2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
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Overview
Description
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide is a complex organic compound with the molecular formula C16H18F3N3OS. This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a trifluoromethyl group attached to a pyridine ring, along with a sulfanyl group and a diethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide involves several steps. One common method includes the reaction of 3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridine-2-thiol with N,N-diethylacetamide in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups, leading to the formation of various derivatives.
Scientific Research Applications
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds include:
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and binding properties.
2-{[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide: The presence of a furanyl group introduces additional aromaticity and potential for π-π interactions.
The uniqueness of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide lies in its combination of functional groups, which provides a balance of stability, reactivity, and specificity in various applications.
Properties
IUPAC Name |
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPMIXCBUIZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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